molecular formula C26H31ClO2 B11644961 16-(4-Chlorobenzylidene)-3-hydroxyandrost-5-en-17-one

16-(4-Chlorobenzylidene)-3-hydroxyandrost-5-en-17-one

Cat. No.: B11644961
M. Wt: 411.0 g/mol
InChI Key: XNIHMWPAFYIFGK-GHRIWEEISA-N
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Description

16-(4-Chlorobenzylidene)-3-hydroxyandrost-5-en-17-one is a synthetic steroidal compound derived from dehydroepiandrosterone (DHEA). This compound is part of a class of steroidal derivatives that have shown potential pharmacological activities, particularly in the field of anticancer research . The presence of the 4-chlorobenzylidene group at the 16th position of the steroid nucleus is a key structural feature that contributes to its biological activity.

Preparation Methods

The synthesis of 16-(4-Chlorobenzylidene)-3-hydroxyandrost-5-en-17-one typically involves an aldol condensation reaction. The process begins with the reaction of dehydroepiandrosterone (DHEA) with 4-chlorobenzaldehyde in the presence of a base, such as sodium hydroxide or potassium hydroxide . The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography techniques.

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

16-(4-Chlorobenzylidene)-3-hydroxyandrost-5-en-17-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 3rd position can be oxidized to form a ketone, resulting in the formation of 16-(4-Chlorobenzylidene)-androst-5-en-3,17-dione.

    Reduction: The double bond in the steroid nucleus can be reduced to form the corresponding saturated compound.

    Substitution: The 4-chlorobenzylidene group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like amines or thiols .

Scientific Research Applications

16-(4-Chlorobenzylidene)-3-hydroxyandrost-5-en-17-one has been extensively studied for its potential anticancer properties. It has shown cytotoxic activity against various cancer cell lines, including breast cancer, prostate cancer, and brain tumors . The compound’s ability to induce apoptosis and inhibit cell proliferation makes it a promising candidate for cancer therapy.

In addition to its anticancer properties, this compound has also been investigated for its antimicrobial activity. Studies have shown that it exhibits antibacterial and antifungal activities, making it a potential candidate for the development of new antimicrobial agents .

Mechanism of Action

The mechanism of action of 16-(4-Chlorobenzylidene)-3-hydroxyandrost-5-en-17-one involves multiple pathways. One of the primary mechanisms is the induction of apoptosis in cancer cells. The compound activates the intrinsic apoptotic pathway by increasing the expression of pro-apoptotic proteins and decreasing the expression of anti-apoptotic proteins . This leads to the activation of caspases, which are enzymes that play a crucial role in the execution of apoptosis.

Additionally, the compound has been shown to inhibit the cell cycle, leading to cell cycle arrest at specific phases. This inhibition prevents the proliferation of cancer cells and contributes to its anticancer effects .

Comparison with Similar Compounds

16-(4-Chlorobenzylidene)-3-hydroxyandrost-5-en-17-one is part of a broader class of steroidal derivatives with similar structures and biological activities. Some of the similar compounds include:

The uniqueness of this compound lies in its specific substitution pattern, which contributes to its distinct biological activity and potential therapeutic applications.

Properties

Molecular Formula

C26H31ClO2

Molecular Weight

411.0 g/mol

IUPAC Name

(16E)-16-[(4-chlorophenyl)methylidene]-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-one

InChI

InChI=1S/C26H31ClO2/c1-25-11-9-20(28)15-18(25)5-8-21-22(25)10-12-26(2)23(21)14-17(24(26)29)13-16-3-6-19(27)7-4-16/h3-7,13,20-23,28H,8-12,14-15H2,1-2H3/b17-13+

InChI Key

XNIHMWPAFYIFGK-GHRIWEEISA-N

Isomeric SMILES

CC12CCC(CC1=CCC3C2CCC4(C3C/C(=C\C5=CC=C(C=C5)Cl)/C4=O)C)O

Canonical SMILES

CC12CCC(CC1=CCC3C2CCC4(C3CC(=CC5=CC=C(C=C5)Cl)C4=O)C)O

Origin of Product

United States

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